N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2S.ClH/c21-15-12-16(22)18-17(13-15)28-20(23-18)25(7-6-24-8-10-27-11-9-24)19(26)14-4-2-1-3-5-14;/h1-5,12-13H,6-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGYBKVYAMSUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzamide backbone with a difluorobenzo[d]thiazole moiety and a morpholinoethyl side chain. Its chemical structure can be represented as follows:
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole, including the target compound, exhibit promising antitumor activity. The mechanism often involves the inhibition of cancer cell proliferation through various pathways.
-
Cell Line Studies : The compound was evaluated against several human cancer cell lines using 2D and 3D culture methods. For instance, in assays involving lung cancer cell lines such as A549, HCC827, and NCI-H358, the compound showed significant cytotoxic effects. The IC50 values for these cell lines were reported as follows:
These results indicate that the compound is particularly effective against the NCI-H358 cell line, suggesting a potential for further development as an antitumor agent .
Cell Line IC50 (μM) A549 6.75 HCC827 5.13 NCI-H358 1.73 - Mechanistic Insights : The binding of the compound to DNA has been studied, revealing that it predominantly interacts within the minor groove of DNA. This binding mode is critical for its antitumor activity, as it may interfere with DNA replication and transcription processes .
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated.
-
Testing Against Bacterial Strains : The compound was tested against various Gram-positive and Gram-negative bacteria using broth microdilution methods. Notably, it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like ciprofloxacin .
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 8 Escherichia coli 16 - Comparative Efficacy : In comparative studies with other compounds featuring similar structural motifs, the target compound consistently showed superior antimicrobial activity, highlighting its potential as a lead compound for further antibiotic development .
Case Studies
- In Vivo Studies : In vivo models have been utilized to assess the efficacy of this compound in tumor-bearing mice. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
- Safety Profile : Toxicological assessments revealed that at therapeutic doses, the compound exhibited minimal adverse effects on normal tissues, indicating a favorable safety profile that warrants further exploration in clinical settings.
Q & A
Q. Purity Optimization :
- Monitor reactions via TLC/HPLC to track intermediates.
- Use recrystallization (methanol/water) for final purification.
- Validate purity with -NMR (absence of splitting in morpholine protons confirms substitution) and elemental analysis (C, H, N within ±0.3% theoretical) .
Basic: How is the crystal structure and hydrogen-bonding network of this compound characterized?
Answer:
- X-ray Diffraction (XRD) : Resolve the amide anion conformation and intermolecular interactions. The thiazole N and morpholine O participate in hydrogen bonds (e.g., N–H⋯N, C–H⋯F/O), forming centrosymmetric dimers .
- Validation : Compare experimental bond lengths (e.g., C–N: 1.33 Å) with DFT-optimized geometries to confirm accuracy .
Advanced: What computational methods are suitable for studying this compound’s electronic properties and reaction mechanisms?
Answer:
- DFT Studies : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Mechanistic Insights : Simulate Friedel-Crafts acylation pathways (if applicable) using solvent-free Eaton’s reagent conditions, comparing activation energies for regioselectivity .
- Basis Set Selection : Benchmark with cc-pVTZ for accurate van der Waals interactions in crystal packing .
Advanced: How do structural modifications (e.g., fluorine substitution, morpholine position) impact biological activity?
Answer:
- Fluorine Effects : The 4,6-difluoro groups enhance lipophilicity (logP ↑ by ~0.5) and metabolic stability (CYP450 inhibition assays). Compare with non-fluorinated analogs via IC in cytotoxicity screens .
- Morpholine Role : The 2-morpholinoethyl group improves solubility (logS > -3.5) and kinase binding (docking scores vs. PDB: 3TKY). Replace with piperidine to assess steric effects on IC .
- Data Contradictions : Some studies report fluorine-induced toxicity in normal cells (e.g., HEK293), necessitating selective index (SI = IC/IC) calculations .
Advanced: How can researchers resolve contradictions in reported biological activities of related thiazole derivatives?
Answer:
- Standardized Assays : Re-evaluate antimicrobial activity using CLSI guidelines (e.g., MIC against S. aureus ATCC 25923) to minimize lab-to-lab variability .
- Target Validation : Perform siRNA knockdown of PFOR enzyme in anaerobic pathogens (e.g., Giardia) to confirm if activity is mechanism-specific .
- Meta-Analysis : Cross-reference SAR data from imidazo[2,1-b]thiazole analogs (e.g., anti-inflammatory vs. antitumor trends) to identify scaffold-specific biases .
Basic: What spectroscopic techniques are critical for confirming the compound’s identity?
Answer:
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and absence of -NH peaks (~3300 cm) .
- -NMR : Identify difluorobenzothiazole protons (δ 7.2–7.8 ppm, doublets) and morpholine protons (δ 3.6–3.8 ppm, multiplet) .
- HRMS : Validate molecular ion [M+H] with <2 ppm error (e.g., CHFNOS requires 424.1195) .
Advanced: What in silico strategies predict this compound’s pharmacokinetics and toxicity?
Answer:
- ADMET Prediction : Use SwissADME for bioavailability radar (TPSA < 90 Ų, rotatable bonds <7) and ProTox-II for LD estimation (class III toxicity likely) .
- Metabolite Identification : Simulate Phase I metabolism (CYP3A4-mediated N-dealkylation) with GLORYx, then validate via LC-MS/MS in microsomal assays .
Advanced: How does the hydrochloride salt form influence solubility and stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
